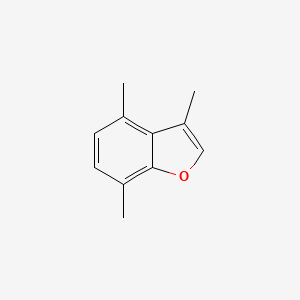

3,4,7-Trimethylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3,4,7-trimethyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-7-4-5-8(2)11-10(7)9(3)6-12-11/h4-6H,1-3H3 |

InChI Key |

UCRDLRFFQKKHLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=COC2=C(C=C1)C)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3,4,7 Trimethylbenzofuran and Analogous Derivatives

Regioselective Construction of the Benzofuran (B130515) Core

The precise control of substituent placement on the benzofuran scaffold is crucial for developing compounds with desired properties. Regioselective synthesis allows for the targeted construction of specific isomers, such as 3,4,7-trimethylbenzofuran.

Transition-Metal-Catalyzed Annulation Strategies

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways to complex molecules. Palladium, rhodium, copper, and gold catalysts are particularly effective in constructing the benzofuran ring system.

Palladium catalysts are widely used for the synthesis of benzofurans. One common strategy involves the coupling of ortho-alkynylphenols with various partners, followed by cyclization. For instance, a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes has been developed to produce silyl benzofurans. rsc.orgrsc.org This method demonstrates good functional group tolerance under mild conditions. rsc.org Another approach utilizes a palladium-catalyzed benzoquinone C-H functionalization/cyclization with terminal alkynes to yield 2,3-disubstituted 5-hydroxybenzofuran derivatives. acs.orgnih.gov This protocol is notable for not requiring a base, ligand, or external oxidant, as the benzoquinone acts as both a reactant and an oxidant. acs.orgnih.gov

Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters provides a route to functionalized hydrodibenzofuran derivatives. nih.gov Kinetic studies of this reaction suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,6-enynes, Disilanes | Pd(OAc)₂, Ligand | Silyl benzofurans | Moderate to Good | rsc.orgrsc.org |

| Benzoquinone, Terminal alkynes | Pd(OAc)₂ | 2,3-disubstituted 5-hydroxybenzofurans | 50% | acs.org |

| O-aryl cyclic vinylogous esters | Pd(OAc)₂, Benzoquinone | Benzofuran-fused cyclohexenones | up to 85% | nih.gov |

Rhodium catalysts offer powerful methods for C-H bond activation and functionalization, enabling the direct synthesis of substituted benzofurans. nih.gov A redox-neutral annulation of N-phenoxyacetamides and ynones, catalyzed by rhodium, proceeds through successive double C-H bond activations to form complex indenols containing a benzofuran unit. nih.govacs.org The addition of N-ethylcyclohexanamine can suppress the formation of byproducts from mono C-H activation. nih.gov

Another versatile method involves the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes and nitriles, providing a flexible route to fused benzofuran derivatives under mild conditions. nih.gov Furthermore, rhodium(I) catalysts can effect the cyclization of o-alkynylphenols, which can then undergo intermolecular conjugate addition to produce 2,3-disubstituted benzofurans in a one-pot reaction. acs.orgacs.org The development of chiral phosphine ligands has enabled enantioselective versions of these annulations. nih.gov

Table 2: Rhodium-Catalyzed Approaches to Benzofuran Derivatives

| Reactants | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-phenoxyacetamides, Ynones | Rhodium catalyst | Indenols with benzofuran unit | Successive double C-H activation | nih.govacs.org |

| Phenol-linked 1,6-diynes, Alkynes/Nitriles | Cationic Rh(I)/H₈-BINAP | Fused benzofurans | [2+2+2] cycloaddition | nih.gov |

| o-Alkynylphenols, Michael acceptors | [Rh(cod)Cl]₂/BINAP | 2,3-Disubstituted benzofurans | Domino cyclization/conjugate addition | acs.orgacs.org |

Copper and gold catalysts provide alternative and often complementary methods for benzofuran synthesis. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for producing polysubstituted benzofurans. rsc.org This reaction proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org A similar copper-mediated oxidative annulation of phenols with unactivated internal alkynes has also been reported. rsc.orgresearchgate.net

Homogeneous cationic gold(I) catalysis is particularly effective for activating alkynes toward nucleophilic attack, especially in cyclization reactions. rsc.orgrsc.org A digold(I)-NHC complex can catalyze the intramolecular carboalkoxylation of electron-rich benzyl ethers of 2-ethynylaryl phenols to yield 2,3-disubstituted benzofurans. rsc.orgrsc.org This reaction proceeds efficiently with low catalyst loading. rsc.org Gold catalysts are known for their tolerance to a wide range of functional groups and their ability to catalyze novel chemical transformations. morressier.comresearchgate.net

Table 3: Copper- and Gold-Promoted Benzofuran Syntheses

| Reactants | Catalyst | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Phenols, Alkynes | Copper catalyst, O₂ | Polysubstituted benzofurans | Aerobic oxidative cyclization | rsc.org |

| Phenols, Unactivated internal alkynes | Copper catalyst | Benzofuran derivatives | Oxidative annulation | rsc.orgresearchgate.net |

| 2-Ethynylaryl phenol benzyl ethers | Digold(I)-NHC complex | 2,3-Disubstituted benzofurans | Intramolecular carboalkoxylation | rsc.orgrsc.org |

Metal-Free and Oxidative Cyclization Protocols

While transition-metal catalysis is powerful, metal-free synthetic methods are gaining traction due to their potential for reduced cost and toxicity. A number of metal-free protocols for benzofuran synthesis have been developed, often relying on oxidative cyclization. nih.govdiva-portal.org

Hypervalent iodine reagents are effective mediators for the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans. organic-chemistry.orgresearchgate.net For example, (diacetoxyiodo)benzene can be used in stoichiometric amounts or as a catalyst in the presence of a co-oxidant like m-chloroperbenzoic acid to afford the desired products in good yields. organic-chemistry.org Additionally, I₂O₅ can mediate the oxidative cyclization of 1,6-enynes with arylsulfonylhydrazides to construct sulfonylated benzofurans under metal-free conditions. researchgate.net

Furthermore, Brønsted acids can promote the condensation and cyclization of phenols with various partners to form dihydrobenzofuran derivatives, which can then be converted to benzofurans. frontiersin.orgnih.gov

Intramolecular Cyclization Reactions of Precursor Molecules

Intramolecular cyclization of suitably designed precursor molecules is a direct and efficient strategy for constructing the benzofuran ring. This approach often involves the formation of a C-O or C-C bond to close the furan (B31954) ring.

The cyclization of aryl propargyl ethers is a popular method for synthesizing benzofurans. researchgate.net Base-promoted intramolecular cyclization of (2-propargyl ether) arylimines, for instance, provides a practical route to 3-aminobenzofurans under mild conditions. researchgate.net Another common precursor is the 2-allylphenol, which can undergo palladium-catalyzed oxidative cyclization to form 2-methylbenzofurans. sci-hub.se

Radical cyclization cascades offer another avenue for benzofuran synthesis. nih.gov For example, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization followed by intermolecular coupling to produce complex benzofurylethylamine derivatives. nih.gov Additionally, an acetylene-activated SNAr/intramolecular cyclization cascade sequence provides a metal-free route to 2-substituted benzofurans. rsc.org

Strategies for Controlled Methyl Group Incorporation

Achieving the desired trimethyl substitution pattern on the benzofuran scaffold necessitates controlled methods for incorporating methyl groups. This can be accomplished either by adding them to an existing benzofuran molecule or by utilizing starting materials that already contain the necessary alkyl substituents.

Direct functionalization of the benzofuran ring is a powerful tool for introducing substituents. Palladium-catalyzed direct arylation has been a primary focus, typically showing a strong preference for reaction at the C2 position. researchgate.netnsf.gov One robust method enables the C2-arylation of benzofurans at room temperature using commercially available aryl iodides, which is significant for its mild conditions and tolerance of heat-sensitive functional groups. nsf.gov While C2 is the most electronically favored position for functionalization, C3-arylation can be achieved when the C2 position is blocked. researchgate.net

Nickel-catalyzed reactions have also emerged, offering alternative pathways for functionalization through ring-opening transformations. acs.org These methods can convert benzofurans into valuable ortho-alkenyl or ortho-alkyl substituted phenol derivatives by activating the C–O bond. acs.org Such strategies, while involving ring-opening, provide access to functionalized phenols that can be precursors for re-cyclization into differently substituted benzofurans.

| Method | Position | Catalyst/Reagent | Key Features | Reference |

| Direct C-H Arylation | C2 | Palladium Catalyst, Aryl Iodide | Occurs at room temperature; tolerates various functional groups. | nsf.gov |

| Direct C-H Arylation | C2 | Palladium Catalyst, N'-acyl arylhydrazines | Ligand-free conditions with high regioselectivity. | researchgate.net |

| Ring-Opening Alkylation | Ortho-position of resulting phenol | Nickel Catalyst, Silanes | Provides ortho-alkenyl/alkyl-substituted phenols from benzofurans. | acs.org |

An alternative and often more regioselective approach involves constructing the benzofuran ring from phenolic or furanic precursors that already possess the desired alkylation pattern. A highly effective one-step method involves the reaction of substituted phenols with α-haloketones, promoted by titanium tetrachloride. nih.gov This process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration to produce a variety of benzofurans in moderate to excellent yields. nih.gov For example, this strategy has been successfully used to synthesize 2,3,5-trimethylbenzofuran from the corresponding alkyl-substituted phenol. nih.gov

Another sophisticated strategy for ortho-specific alkylation of phenols proceeds through the formation of 1,3,2-benzodioxaborin intermediates. cdnsciencepub.com In this method, a phenol reacts with an aldehyde and phenylboronic acid to form the dioxaborin derivative. cdnsciencepub.com This intermediate can then be reduced to yield the corresponding ortho-alkylphenol, which serves as a direct precursor for building the furan ring. cdnsciencepub.com This technique offers precise control over the placement of the alkyl group ortho to the hydroxyl, a critical step for synthesizing specific benzofuran isomers. cdnsciencepub.com Furthermore, the reconstruction of natural phenol skeletons, such as converting o-allyl phenol into a methyl benzofuran via Wacker-type oxidative cyclization, highlights the versatility of using pre-alkylated phenols. nih.gov

| Precursor Type | Method | Reagents | Product Type | Reference |

| Alkylated Phenol | One-Step Cyclization | α-Haloketone, TiCl₄ | Substituted Benzofurans | nih.gov |

| Phenol | ortho-Alkylation via Dioxaborin | Aldehyde, Phenylboronic Acid, then a reducing agent | ortho-Alkylphenols (Benzofuran precursors) | cdnsciencepub.com |

| o-Allyl Phenol | Wacker-type Oxidative Cyclization | PdCl₂ | Methyl Benzofurans | nih.gov |

Targeted Synthesis of Specific Trimethylbenzofuran Isomers and Congeners

The synthesis of specific isomers requires a tailored approach, often combining the general strategies mentioned above with carefully chosen starting materials to ensure the correct placement of each methyl group.

The synthesis of 2,4,7-trimethylbenzofuran can be approached by constructing the benzofuran ring from a pre-alkylated phenolic precursor. A relevant strategy involves the ortho-specific alkylation of a phenol via a 1,3,2-benzodioxaborin intermediate. cdnsciencepub.com Following this method, 2,5-dimethylphenol would be the logical starting material.

The key steps would be:

Formation of the Dioxaborin: Reaction of 2,5-dimethylphenol with an appropriate aldehyde (such as acetaldehyde to introduce what will become the C2-methyl group) and phenylboronic acid to form the corresponding 4-alkyl-1,3,2-benzodioxaborin intermediate.

Cyclization/Formation: Subsequent reaction steps would be required to form the furan ring. A related synthesis of 4-hydroxy-2,3,5-trimethylbenzofuran was achieved from a dioxaborin derivative, showcasing the utility of this pathway for creating polysubstituted benzofurans. cdnsciencepub.com

Synthetic routes to 2,3-dihydrobenzofurans, also known as coumarans, are well-established. A highly analogous synthesis is that of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which provides a clear template. google.com This process starts from catechol, which is first reacted with methallyl chloride to form 2-methallyloxyphenol. This intermediate then undergoes rearrangement and cyclization to create the 2,3-dihydro-2,2-dimethylbenzofuran ring system. google.com

To achieve the 2,3-dihydro-2,2,7-trimethylbenzofuran target, a similar sequence would be employed, starting with 3-methylcatechol.

Alkylation: Reaction of 3-methylcatechol with methallyl chloride would yield a 2-(methallyloxy)-3-methylphenol intermediate.

Claisen Rearrangement and Cyclization: Heating this intermediate would induce a Claisen rearrangement followed by intramolecular cyclization to furnish the final 2,3-dihydro-2,2,7-trimethylbenzofuran product.

The preparation of a complex, polysubstituted benzofuran such as 4,7-dimethoxy-2-phenylthio-3,5,6-trimethylbenzofuran requires a multi-step approach, likely building the core ring from a highly substituted phenolic precursor. The synthesis of related 4,7-dimethoxybenzofuran derivatives provides a viable starting point. researchgate.net

A plausible synthetic route could be:

Precursor Synthesis: The synthesis would begin with a suitably substituted phenol, namely 2,3,5-trimethyl-4,6-dimethoxyphenol.

Ring Formation: This phenolic precursor could be reacted with an α-haloketone bearing a phenylthio group, such as α-chloro-α-(phenylthio)acetone, in a one-step cyclization reaction similar to methods promoted by titanium tetrachloride. nih.gov This would directly construct the desired 2-phenylthio-3-methylbenzofuran core onto the pre-existing dimethoxy-trimethyl-benzene ring.

Alternative Functionalization: Alternatively, one could first construct the 4,7-dimethoxy-3,5,6-trimethylbenzofuran core and then introduce the 2-phenylthio group via electrophilic substitution. While direct C-H functionalization often favors the C2 position, introducing a sulfur moiety would likely require specific reagents such as diphenyl disulfide with an appropriate catalyst.

Multi-Step Synthesis of Complex Spiro-Trimethylbenzofuran Derivatives

The construction of intricate spirocyclic systems containing a trimethylbenzofuran core represents a significant synthetic challenge. These architectures, which feature a common atom shared by two rings, are of interest due to their unique three-dimensional structures. A hypothetical multi-step synthesis towards a complex spiro-trimethylbenzofuran derivative, such as a spiro-pyrrolidine derivative, can be conceptualized through a pathway involving the initial synthesis of a substituted benzofuranone, followed by the formation of an exocyclic double bond and a subsequent cycloaddition reaction.

A plausible synthetic strategy commences with the preparation of this compound-2(3H)-one. This could be achieved starting from 2,5-dimethylphenol, which undergoes ortho-formylation to yield 2-hydroxy-3,6-dimethylbenzaldehyde. Subsequent reaction with an appropriate acetylating agent and cyclization would lead to the desired benzofuranone core.

The key intermediate for the spirocyclization is an electron-deficient alkene derived from the benzofuranone. This can be prepared via a Knoevenagel condensation of the this compound-2(3H)-one with an aromatic aldehyde, such as benzaldehyde, to yield (Z)-3-benzylidene-3,4,7-trimethylbenzofuran-2(3H)-one.

The final spiro-annulation can be accomplished through a [3+2] cycloaddition reaction. The reaction of the (Z)-3-benzylidene-3,4,7-trimethylbenzofuran-2(3H)-one with an azomethine ylide, generated in situ from the reaction of an amino acid (e.g., sarcosine) and an aldehyde (e.g., ninhydrin), would afford the complex spiro-pyrrolidine-trimethylbenzofuran derivative. This type of cycloaddition is known to produce spiro-pyrrolidine compounds based on a benzofuran core with high yields and diastereoselectivity under mild conditions. nih.gov

Table 1: Proposed Multi-Step Synthesis of a Spiro-Trimethylbenzofuran Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,5-Dimethylphenol | 1. Ortho-formylation2. Acetylation and Cyclization | This compound-2(3H)-one |

| 2 | This compound-2(3H)-one, Benzaldehyde | Base catalyst (e.g., piperidine), Toluene, reflux | (Z)-3-Benzylidene-3,4,7-trimethylbenzofuran-2(3H)-one |

| 3 | (Z)-3-Benzylidene-3,4,7-trimethylbenzofuran-2(3H)-one, Sarcosine, Ninhydrin | Solvent (e.g., Acetonitrile), Heat | Spiro[benzofuran-pyrrolidine] derivative |

Rational Design and Synthesis of 2-(4,6,7-Trimethylbenzofuran-3-yl)acetic acid and Related Analogues

The rational design of synthetic routes towards specific benzofuran derivatives, such as 2-(4,6,7-trimethylbenzofuran-3-yl)acetic acid, requires a careful selection of starting materials and a sequence of reactions that allow for the precise installation of substituents on the benzofuran scaffold. The synthesis of this target molecule can be envisioned to proceed through the initial construction of the 4,6,7-trimethylbenzofuran core, followed by functionalization at the 3-position and subsequent elaboration to the acetic acid side chain.

A potential pathway to the 4,6,7-trimethylbenzofuran skeleton could involve the Perkin reaction of 3,4,6-trimethylsalicylaldehyde with acetic anhydride and sodium acetate (B1210297). Alternatively, a more modern approach could utilize a palladium-catalyzed coupling reaction, such as a Sonogashira coupling of 2-iodo-3,5,6-trimethylphenol with a suitable acetylene, followed by an intramolecular cyclization.

Once the 4,6,7-trimethylbenzofuran core is obtained, the introduction of a functional group at the 3-position is necessary. A Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide would be a suitable method to introduce a formyl group at the 3-position, yielding 4,6,7-trimethylbenzofuran-3-carbaldehyde.

The elongation of the formyl group to the acetic acid side chain can be achieved through several methods. One common approach is the conversion of the aldehyde to the corresponding acetonitrile. This can be accomplished through a condensation reaction with a reagent such as tosylmethyl isocyanide (TosMIC) or by conversion to the oxime followed by dehydration. The resulting (4,6,7-trimethylbenzofuran-3-yl)acetonitrile can then be hydrolyzed under acidic or basic conditions to afford the desired 2-(4,6,7-trimethylbenzofuran-3-yl)acetic acid. This final hydrolysis step is a well-established method for the preparation of carboxylic acids from nitriles.

Table 2: Proposed Synthesis of 2-(4,6,7-Trimethylbenzofuran-3-yl)acetic acid

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,4,6-Trimethylsalicylaldehyde, Acetic anhydride | Sodium acetate, Heat (Perkin reaction) | 4,6,7-Trimethylbenzofuran |

| 2 | 4,6,7-Trimethylbenzofuran | POCl₃, DMF (Vilsmeier-Haack reaction) | 4,6,7-Trimethylbenzofuran-3-carbaldehyde |

| 3 | 4,6,7-Trimethylbenzofuran-3-carbaldehyde | 1. Hydroxylamine hydrochloride2. Acetic anhydride, reflux | (4,6,7-Trimethylbenzofuran-3-yl)acetonitrile |

| 4 | (4,6,7-Trimethylbenzofuran-3-yl)acetonitrile | Aqueous acid or base, Heat | 2-(4,6,7-Trimethylbenzofuran-3-yl)acetic acid |

Iii. Comprehensive Spectroscopic Characterization and Structural Elucidation of Trimethylbenzofuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3,4,7-trimethylbenzofuran. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of all protons and carbons can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron density around the proton. Protons on the aromatic ring are typically deshielded and appear at higher chemical shifts compared to the methyl protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.25 | Quartet | ~1.0 |

| H-5 | 6.95 | Doublet | ~8.0 |

| H-6 | 6.85 | Doublet | ~8.0 |

| 3-CH₃ | 2.15 | Doublet | ~1.0 |

| 4-CH₃ | 2.40 | Singlet | - |

| 7-CH₃ | 2.50 | Singlet | - |

The proton at the C-2 position of the furan (B31954) ring is expected to show a quartet due to coupling with the methyl protons at C-3.

The aromatic protons at C-5 and C-6 would likely appear as doublets, coupling with each other.

The methyl protons at C-4 and C-7 are predicted to be singlets as they have no adjacent protons, while the C-3 methyl protons would be a doublet due to coupling with the H-2 proton.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding. DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals from the methyl and aromatic methine carbons.

Predicted ¹³C NMR and DEPT-135 Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |

| C-2 | 140.0 | CH (Positive) |

| C-3 | 118.0 | C (Absent) |

| C-3a | 128.0 | C (Absent) |

| C-4 | 130.0 | C (Absent) |

| C-5 | 125.0 | CH (Positive) |

| C-6 | 120.0 | CH (Positive) |

| C-7 | 135.0 | C (Absent) |

| C-7a | 155.0 | C (Absent) |

| 3-CH₃ | 10.0 | CH₃ (Positive) |

| 4-CH₃ | 15.0 | CH₃ (Positive) |

| 7-CH₃ | 20.0 | CH₃ (Positive) |

Quaternary carbons (C-3, C-3a, C-4, C-7, C-7a) are visible in the broadband ¹³C NMR spectrum but absent in the DEPT-135 spectrum.

Methine (CH) and methyl (CH₃) carbons appear as positive signals in the DEPT-135 spectrum.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would confirm the coupling between the H-2 proton and the 3-CH₃ protons, as well as the coupling between the H-5 and H-6 aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, H-2 to C-2, H-5 to C-5, H-6 to C-6, and the protons of each methyl group to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over two to three bonds). This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC correlations would be expected from the 4-CH₃ protons to C-3a, C-4, and C-5, and from the 7-CH₃ protons to C-6, C-7, and C-7a, thereby confirming the positions of the methyl groups on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could provide insights into the spatial proximity of the methyl groups to the aromatic protons, further confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂O), the expected exact mass would be calculated and compared to the measured value.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [M]⁺ | 160.0888 |

| [M+H]⁺ | 161.0966 |

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzofurans involve the loss of methyl groups and cleavage of the furan ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule and is particularly useful for identifying the presence of specific functional groups.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Furan C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1620-1580 | C=C stretch | Aromatic and Furan ring |

| 1470-1430 | C-H bend | Methyl C-H |

| 1250-1000 | C-O stretch | Aryl-ether |

| 850-750 | C-H out-of-plane bend | Aromatic C-H |

The presence of sharp peaks in the aromatic C-H stretching region and the characteristic absorptions for the aryl-ether linkage are key identifiers in the FTIR spectrum of this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophore, which in this case is the benzofuran (B130515) ring system.

Predicted UV-Vis Data:

| Solvent | λ_max (nm) |

| Ethanol | ~250, ~280 |

| Hexane | ~248, ~278 |

The benzofuran moiety is expected to exhibit two main absorption bands in the UV region. The position of these bands can be influenced by the solvent polarity. The methyl substituents on the aromatic ring may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzofuran.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. libretexts.org The electrons of the atoms within the crystal lattice diffract the X-rays, generating a unique diffraction pattern of spots of varying intensities. nih.gov The geometric arrangement of these spots provides information about the crystal's unit cell dimensions (a, b, c) and angles (α, β, γ), as well as the crystal system and space group. nih.gov

The intensities of the diffracted spots are then used to calculate an electron density map of the molecule. This map allows for the precise placement of each atom in the asymmetric unit of the crystal. The final output is a detailed three-dimensional model of the molecule, from which precise intramolecular distances and angles can be determined.

Illustrative Data Table for a Hypothetical Trimethylbenzofuran Derivative:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

| R-factor (%) | 4.5 |

Note: This table is purely illustrative to demonstrate the type of data obtained from an X-ray crystallographic analysis and does not represent actual experimental data for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination in Chiral Trimethylbenzofuran Derivatives

For chiral derivatives of this compound, determining the absolute configuration of stereogenic centers is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for this purpose. nsf.govresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.gov

The process of determining the absolute configuration of a chiral trimethylbenzofuran derivative using ECD involves several steps. Initially, the experimental ECD spectrum of the chiral molecule is recorded. Concurrently, theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the ECD spectra for all possible stereoisomers of the molecule. hebmu.edu.cnrsc.org

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecule. For benzofuran derivatives, the electronic transitions of the aromatic system are the primary chromophores that give rise to the ECD signals. nih.govnih.gov

Illustrative Data Table for a Hypothetical Chiral Trimethylbenzofuran Derivative:

| Stereoisomer | Calculated λmax (nm) | Calculated ΔƐ | Experimental λmax (nm) | Experimental ΔƐ |

| (R) | 225 | +12.5 | 228 | +10.8 |

| 250 | -8.2 | 252 | -7.5 | |

| 280 | +5.1 | 281 | +4.9 | |

| (S) | 225 | -12.5 | ||

| 250 | +8.2 | |||

| 280 | -5.1 |

Note: This table is a hypothetical representation to illustrate the comparison between calculated and experimental ECD data for the assignment of absolute configuration and does not reflect actual experimental results for a chiral this compound derivative.

Iv. Advanced Computational and Theoretical Investigations of Trimethylbenzofuran Reactivity and Properties

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.orgresearchgate.net This method is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy arrangement of the atoms.

For 3,4,7-Trimethylbenzofuran, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would yield the precise three-dimensional structure. aip.org These calculations would establish the planarity of the fused benzofuran (B130515) ring system and the equilibrium rotational positions of the three methyl groups. The resulting electronic data, such as total energy, dipole moment, and orbital energies, form the foundation for many of the subsequent analyses.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding molecular reactivity. uni-muenchen.denih.gov It visualizes the electrostatic potential on the electron density surface of a molecule, allowing for the identification of electron-rich and electron-poor regions.

Electron-rich regions (negative potential, typically colored red) indicate sites susceptible to electrophilic attack. For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the furan (B31954) ring due to its lone pairs of electrons.

Electron-poor regions (positive potential, typically colored blue) are prone to nucleophilic attack.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic properties.

HOMO : Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.

LUMO : Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com For this compound, analysis of the FMOs would reveal the distribution of electron density involved in potential electronic transitions and chemical reactions.

Natural Bond Orbital (NBO) Analysis and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis translates complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. aip.org This analysis provides detailed information on:

Hybridization : The specific spd composition of atomic orbitals in forming bonds.

Bonding and Lone Pairs : A clear representation of the localized electron-pair bonds and non-bonding lone pairs.

Intramolecular Interactions : NBO analysis can quantify stabilizing interactions, such as hyperconjugation, which involves electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, this would reveal interactions between the methyl groups and the benzofuran ring system.

Natural Population Analysis (NPA) is performed in conjunction with NBO to calculate the distribution of electron density among the atoms. NPA provides a more chemically meaningful and stable assignment of atomic charges compared to other methods like Mulliken population analysis.

Prediction and Characterization of Linear and Nonlinear Optical (NLO) Properties

Computational methods can predict the response of a molecule to an external electric field, which is key to understanding its linear and nonlinear optical (NLO) properties. nih.gov The key parameters calculated are:

Linear Polarizability (α) : Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β) : The primary determinant of second-order NLO properties, which are responsible for phenomena like second-harmonic generation.

Significant NLO activity typically arises in molecules with strong intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. bohrium.com While theoretical NLO properties for this compound could be calculated, its structure, lacking strong donor-acceptor groups, may not suggest it to be a prime candidate for high-performance NLO materials.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations could be used to explore the rotational dynamics of its three methyl groups.

A more significant application of MD simulations for this compound would be in the context of biochemistry and drug design. If this compound were identified as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations could be used to:

Analyze the stability of the ligand-protein complex over time. nih.gov

Investigate the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

Calculate the binding free energy to predict the affinity of the ligand for its target. nih.gov

Mechanistic Elucidation of Chemical Transformations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. For a reaction involving this compound, this would involve:

Locating Transition States (TS) : Finding the geometry of the highest-energy point along the reaction coordinate.

Calculating Activation Energies (Ea) : Determining the energy barrier that must be overcome for the reaction to occur.

Analyzing Reaction Pathways : Comparing the energies of different possible mechanisms to predict the most likely outcome.

This approach provides a detailed, step-by-step understanding of how chemical transformations occur, which is essential for optimizing reaction conditions and designing new synthetic routes.

V. Chemical Reactivity and Transformation Pathways of 3,4,7 Trimethylbenzofuran Derivatives

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In benzofuran, the reaction generally proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edu The benzofuran system can undergo substitution on either the furan (B31954) or the benzene (B151609) portion of the molecule.

The regiochemical outcome of EAS reactions on 3,4,7-trimethylbenzofuran is controlled by the directing effects of the oxygen heteroatom and the three methyl substituents.

Furan Ring vs. Benzene Ring: The furan ring is generally more activated towards electrophilic attack than the benzene ring due to the strong electron-donating nature of the oxygen atom. Electrophilic attack on unsubstituted benzofuran preferentially occurs at the C2 position, as the resulting carbocation intermediate can be effectively stabilized by resonance involving the benzene ring. stackexchange.comechemi.comechemi.com However, in this compound, the C3 position is blocked by a methyl group, which can sterically hinder attack at C2 and electronically influence the reaction outcome.

Directing Effects of Methyl Groups: Methyl groups are electron-donating substituents that activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. uci.edulibretexts.org

The C4-methyl group activates and directs towards the C5 position (ortho).

The C7-methyl group activates and directs towards the C6 position (ortho).

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). wikipedia.org This reaction is typically catalyzed by a Lewis acid, such as an iron or aluminum trihalide. wikipedia.org For this compound, halogenation is expected to occur at the most nucleophilic position. Given the activating effects of the methyl groups and the inherent reactivity of the benzofuran nucleus, substitution could potentially occur at C2, C5, or C6. The precise outcome would be determined by a balance of electronic and steric factors.

Table 1: Potential Regioisomers from Monohalogenation of this compound

| Position of Halogenation | Key Influencing Factors |

|---|---|

| C2 | Inherent reactivity of the furan ring; potential steric hindrance from the C3-methyl group. |

| C5 | Electronic activation from the C4-methyl group (ortho directing). |

| C6 | Electronic activation from the C7-methyl group (ortho directing). |

Friedel-Crafts acylation and alkylation are classic EAS reactions that introduce acyl (R-C=O) and alkyl (R) groups onto an aromatic ring, respectively. masterorganicchemistry.comlibretexts.org These reactions typically employ a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). libretexts.org

Friedel-Crafts Acylation: This reaction involves an acyl chloride or anhydride and introduces a deactivating acyl group, which prevents polyacylation. libretexts.org For this compound, acylation would likely be directed to the most activated and sterically accessible positions (C2, C5, or C6).

Friedel-Crafts Alkylation: This process uses an alkyl halide. A significant drawback is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org Carbocation rearrangements are also a common complication.

Table 2: Representative Friedel-Crafts Reactions on Benzofuran Systems

| Reaction Type | Reagents | Expected Product with this compound |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | Acetyl-3,4,7-trimethylbenzofuran (at C2, C5, or C6) |

| Alkylation | Ethyl chloride (CH₃CH₂Cl), AlCl₃ | Ethyl-3,4,7-trimethylbenzofuran (at C2, C5, or C6) |

Nucleophilic Reactions and Organometallic Coupling Strategies

While the electron-rich nature of the benzofuran ring makes it susceptible to electrophilic attack, functionalization can also be achieved through nucleophilic pathways, particularly via organometallic intermediates.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgnih.gov The resulting aryllithium species can then be "trapped" with various electrophiles.

In the context of benzofuran derivatives, the ring oxygen can act as a DMG, directing metallation to the C2 position. cdnsciencepub.com For this compound, this would lead to lithiation at C2. Subsequent reaction with an electrophile (E⁺) would install a functional group specifically at this site.

General Scheme for DoM on this compound:

Reaction with an organolithium base (e.g., n-BuLi) to selectively deprotonate the C2 position.

Addition of an electrophile (e.g., CO₂, TMSCl, I₂) to form a new C-E bond at C2.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. openstax.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. libretexts.org For these methods to be applied to this compound, a halogenated derivative (e.g., 2-bromo- or 6-bromo-3,4,7-trimethylbenzofuran) is required as a starting material.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgmdpi.comtcichemicals.com It is widely used for the synthesis of biaryl compounds and is tolerant of many functional groups. tcichemicals.comsemanticscholar.orgpjps.pk

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govthieme-connect.com It is a reliable method for synthesizing substituted alkynes.

These coupling strategies allow for the modular and efficient construction of complex molecules based on the this compound scaffold.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on a Halogenated this compound (X = Br, I)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Benzofuran-Aryl |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., NEt₃) | Benzofuran-C≡C-R |

Pericyclic Reactions: Cycloaddition and Rearrangement Phenomena

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant class of transformations for modifying the benzofuran scaffold. These reactions are often characterized by high stereospecificity and can be initiated thermally or photochemically. For derivatives of this compound, both cycloaddition and sigmatropic rearrangements are anticipated to be important transformation pathways.

Cycloaddition Reactions: The furan moiety of the benzofuran system can participate as a 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a 2π-electron component in [2+2] and [3+2] cycloadditions.

In the context of the Diels-Alder reaction, the benzofuran ring itself is generally a reluctant diene due to the aromaticity of the benzene ring. However, dearomative cycloadditions can occur under forcing conditions or with highly reactive dienophiles. For instance, 2-nitrobenzofuran has been shown to act as a dienophile in Diels-Alder reactions.

More commonly, benzofuran derivatives participate in [3+2] cycloaddition reactions. For example, the reaction of benzofurans with azomethine ylides can generate complex spiro-pyrrolidine frameworks. This type of reaction is often highly diastereoselective. A plausible [3+2] cycloaddition involving a this compound derivative is outlined below:

| Reactants | Reagent | Conditions | Product Type | Diastereomeric Ratio (d.r.) |

| This compound-2-carbaldehyde, Sarcosine | Isatin | Reflux | Spiro-pyrrolidine-benzofuran | >20:1 |

| This compound | Nitrilimine | Heat | 1,2,4-Triazole-substituted benzofuran | Not applicable |

| This compound | Azomethine Ylide | Heat/Lewis Acid | Spiro-pyrrolidine-fused benzofuran | High |

Sigmatropic Rearrangements: researchgate.netresearchgate.net-Sigmatropic rearrangements, such as the Claisen rearrangement, are valuable for the synthesis and modification of benzofuran structures. These reactions typically involve the thermal or acid-catalyzed rearrangement of an allyl aryl ether. While this is more relevant to the synthesis of the benzofuran core, analogous rearrangements can be envisioned for substituted derivatives. For example, a researchgate.netresearchgate.net-sigmatropic rearrangement of an appropriately substituted O-aryl oxime ether can be triggered by N-trifluoroacetylation to yield a benzofuran derivative.

Oxidation and Reduction Chemistry of the Benzofuran System

The benzofuran nucleus is susceptible to both oxidation and reduction, which can be directed to either the furan or the benzene ring depending on the reagents and reaction conditions.

Oxidation: The electron-rich furan ring is generally more susceptible to oxidation than the benzene ring. Oxidation of benzofurans with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of a reactive 2,3-epoxide. This intermediate can then undergo further transformations, including ring-opening to form salicylaldehyde derivatives or rearrangement to yield benzofuranones. Biomimetic oxidation systems, such as those employing manganese(III) porphyrins and hydrogen peroxide, have been shown to effectively catalyze the oxidation of benzofurans, often with high conversion rates.

| Substrate | Oxidizing Agent | Catalyst | Major Product(s) |

| Benzofuran | Hydrogen Peroxide | Mn(III) Porphyrin | Salicylaldehyde, Ring-opened derivatives |

| 2-Methylbenzofuran | Hydrogen Peroxide | Mn(III) Porphyrin | Ring-opened and coupled products |

| 3-Methylbenzofuran | Hydrogen Peroxide | Mn(III) Porphyrin | Benzofuranone derivatives |

| 2,3-Disubstituted Benzofuran | m-Chloroperbenzoic acid (m-CPBA) | None | 2,3-Epoxide, Keto esters, Spiroepoxides |

For this compound, oxidation would be expected to initially form the corresponding 2,3-epoxide. Subsequent rearrangement would likely be influenced by the electronic and steric effects of the methyl groups.

Reduction: The reduction of the benzofuran system can be selectively achieved. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction. For instance, hydrogenation over palladium on carbon (Pd/C) typically reduces the 2,3-double bond of the furan ring to afford the corresponding 2,3-dihydrobenzofuran. More forcing conditions or different catalysts, such as rhodium or ruthenium complexes, can lead to the complete hydrogenation of both the furan and benzene rings, yielding octahydrobenzofuran derivatives.

| Substrate | Catalyst | Conditions | Major Product |

| Benzofuran | Pd/C | H₂, Room Temperature, 1 atm | 2,3-Dihydrobenzofuran |

| Substituted Benzofurans | Ru Nanoparticles on Lewis Acid-modified SILP | H₂, High Pressure | Substituted 2,3-Dihydrobenzofurans |

| Multiply Substituted Benzofurans | Chiral Ru-NHC complex and Rh catalyst (cascade) | H₂, High Pressure | Substituted Octahydrobenzofurans |

In the case of this compound, selective hydrogenation would yield 3,4,7-trimethyl-2,3-dihydrobenzofuran, while complete hydrogenation would produce the corresponding octahydro derivative with multiple stereocenters.

Ring-Opening Reactions and Skeletal Rearrangements of Trimethylbenzofuran Analogues

The benzofuran ring system can undergo ring-opening reactions under various conditions, providing access to functionalized phenolic compounds. These transformations often involve the cleavage of the C2-O bond of the furan ring and can be catalyzed by transition metals, acids, or bases.

Transition Metal-Catalyzed Ring-Opening: Nickel-catalyzed reactions have been shown to be effective for the ring-opening of benzofurans. For example, in the presence of a nickel catalyst and a silane, the C-O bond can be cleaved to produce ortho-alkenylphenols. These reactions can proceed with high chemo- and stereoselectivity.

| Substrate | Catalyst/Reagent | Product Type |

| Benzofuran | Ni(cod)₂ / PCy₃ / Silane | ortho-Alkenylphenol |

| 2-Substituted Benzofuran | Ni(cod)₂ / PCy₃ / Silane | ortho-(Substituted alkenyl)phenol |

| 3-Aroylbenzofurans | Base (e.g., NaH) / Michael Acceptor | 3-(2-Arylbenzofuran-3-yl)propanoates |

Acid- and Base-Catalyzed Rearrangements: Acid-catalyzed conditions can promote various rearrangements in benzofuran systems. For instance, acid-catalyzed cascade reactions involving transacetalization and Fries-type rearrangements have been reported to yield complex benzofuran structures. Base-mediated transformations are also known, such as the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, which proceeds via a ring-opening and subsequent intramolecular cyclization mechanism. For 3-aroylbenzofurans, a base-mediated ring opening can be intercepted by a Michael acceptor, leading to more complex structures after an acid-mediated cyclization.

The presence of methyl groups in this compound would be expected to influence the regioselectivity and rate of these ring-opening and rearrangement reactions through their electronic donating and steric hindrance effects.

Vi. Biosynthetic Origins and Natural Occurrence of Trimethylbenzofuran Derivatives

Isolation and Structural Characterization from Diverse Natural Sources

The quest to identify novel bioactive compounds has led researchers to explore a multitude of natural environments. Fungi and plants, in particular, have proven to be rich sources of benzofuran (B130515) derivatives, yielding a variety of structures with unique substitution patterns.

Fungi are prolific producers of secondary metabolites, often with complex and unique chemical structures. The genus Alternaria has been identified as a source of novel benzofuran compounds. In one investigation, a new trimethylbenzofuran derivative was isolated from the fungus Alternaria sp. (HS-3), which was found associated with a sea cucumber from the Yellow Sea in China. nih.gov

Through spectral analysis, the structure of this new compound was elucidated. nih.gov This discovery highlights the potential of marine-associated fungi as a resource for discovering new natural products with the benzofuran core structure.

Table 1: Trimethylbenzofuran Derivative from Alternaria sp.

| Compound Name | Formula | Source Organism | Reference |

|---|

Higher plants are a well-established source of benzofuran derivatives, with families like Moraceae being particularly notable. nih.govacs.org Phytochemical analysis of various plant species has led to the isolation and characterization of numerous benzofuran-containing molecules.

Cortex Mori Radicis (the root bark of Morus alba L.) has been extensively studied and found to be a rich source of 2-arylbenzofuran derivatives and other related structures. nih.gov Investigations have led to the isolation of new prenylated benzofuranones and benzofuran-type stilbenes. nih.gov These studies utilize comprehensive spectroscopic data analysis, including 1D/2D NMR, HRESIMS, and X-ray diffraction, to determine the precise structures of these complex molecules. nih.gov

Glycyrrhiza uralensis (Chinese liquorice) is another traditional medicinal plant from which benzofuran derivatives have been isolated. A phytochemical study of its roots and rhizomes led to the identification of a new coumestan, a type of benzofuran derivative, named glycyrurol. plantsjournal.com The structure of this and other isolated phenolic compounds was determined through spectroscopic analysis. plantsjournal.com

Acorus calamus Linn. (Sweet Flag) is a perennial herb known for its rich phytochemical profile, which includes essential oils, phenylpropanoids, sesquiterpenes, and flavonoids. nih.gov Its rhizomes are particularly noted for containing α-asarone and β-asarone. nih.gov However, based on available literature, the specific isolation of trimethylbenzofuran or other benzofuran derivatives from Acorus calamus has not been prominently reported, with research focusing on other classes of compounds like lignans (B1203133) and furan (B31954) derivatives. nih.gov

Table 2: Benzofuran Derivatives Isolated from Select Plant Species

| Plant Source | Compound Class/Name | Specific Examples | Reference |

|---|---|---|---|

| Cortex Mori Radicis | 2-Arylbenzofuran Derivatives | Moracin C, Moracin D, Moracin N, Cathafuran C | nih.gov |

| Prenylated Benzofuranone | Albaphenol A-E | nih.gov |

The biosynthesis of the benzofuran core in nature involves complex enzymatic pathways that assemble the fused ring system from simpler metabolic precursors. While the specific pathways can vary between organisms and compound classes, they generally derive from primary metabolic routes.

For many plant-derived benzofurans, particularly 2-arylbenzofurans, the biosynthetic origin can be traced back to the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds. 2-Arylbenzofurans are considered to be biogenetically related to stilbenes, which are also products of the phenylpropanoid pathway. The formation of the furan ring is often proposed to occur via oxidative cyclization of a stilbene (B7821643) or a chalcone (B49325) precursor, which involves the formation of a C-O bond between a hydroxyl group on one aromatic ring and a carbon on the second ring or its side chain.

In fungi, the benzofuran skeleton may arise from different biosynthetic origins, often involving polyketide pathways. The assembly of the carbon backbone from acetate (B1210297) and malonate units by polyketide synthases (PKS) can lead to aromatic precursors that are subsequently modified by cyclization, oxidation, and methylation reactions to form the final benzofuran structure. The isolation of 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one from Alternaria sp. suggests a polyketide origin due to its substitution pattern. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches in Benzofuran Production

Beyond natural isolation, there is growing interest in using enzymes and biocatalytic systems for the synthesis of benzofuran derivatives. These methods offer advantages in terms of sustainability, selectivity, and mild reaction conditions compared to traditional chemical synthesis. researchgate.net

One notable example is the use of oxidoreductase enzymes. Horseradish peroxidase has been successfully used as a catalyst for the oxidative dimerization of ferulic acid, a common plant phenolic acid. This enzymatic reaction yields a dihydrobenzofuran neolignan, demonstrating a biocatalytic route to the core benzofuran structure.

Laccase enzymes, which are blue multicopper oxidases, are also powerful tools for green chemistry. researchgate.net They catalyze one-electron oxidations of phenolic substrates, generating free radicals that can subsequently undergo non-enzymatic coupling reactions. researchgate.net This capability can be harnessed for the synthesis and derivatization of complex molecules, including the formation of benzofuran scaffolds through the coupling of appropriate precursors. The use of laccases is particularly attractive as they use atmospheric oxygen as the oxidant and produce water as the only byproduct. researchgate.net

Vii. Advanced Applications and Future Research Directions of Trimethylbenzofuran Scaffolds in Chemical Science

Development of Novel Heterocyclic Systems Incorporating Trimethylbenzofuran Moieties

The trimethylbenzofuran core serves as a versatile building block for the synthesis of more complex, fused, and hybrid heterocyclic systems. Medicinal chemists are particularly interested in combining the benzofuran (B130515) nucleus with other biologically active heterocycles to create novel compounds with enhanced or synergistic pharmacological profiles. nih.govnih.gov

Recent synthetic strategies have focused on reacting functionalized benzofurans with various reagents to construct new ring systems. For example, novel hybrid molecules have been created by linking benzofuran with moieties such as triazole, pyrazole, thiazole, and triazine. nih.govsciencepublishinggroup.comscitcentral.com These synthetic endeavors aim to explore new chemical space and generate libraries of compounds for biological screening. The reaction of functionalized benzofuran precursors, such as 3-bromoacetyl-5-bromobenzofuran or 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, with various nucleophilic reagents has proven to be a fruitful approach for assembling diverse heterocyclic architectures. sciencepublishinggroup.comscitcentral.comresearchgate.net These methods have led to the creation of novel imidazotriazoles, thiazoles, quinoxalines, and pyrazoles, each incorporating the core benzofuran structure. sciencepublishinggroup.comresearchgate.net

Chemical Biology and Medicinal Chemistry Applications

The inherent biological activity of the benzofuran nucleus makes it a highly attractive scaffold in drug discovery and chemical biology. scienceopen.commdpi.com Derivatives have shown a vast range of activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govnih.gov

The development of specific ligands and chemical probes is essential for understanding complex biological systems. The benzofuran scaffold provides a rigid framework that can be systematically modified to design molecules that bind with high affinity and selectivity to biological targets like enzymes and receptors. nih.gov The process often involves ligand-based design, where the structure of a known active compound is modified to improve its properties. nih.gov

Quantitative structure-activity relationship (QSAR) studies are employed to understand how specific structural features, such as steric and hydrophobic properties, influence biological activity. nih.gov This knowledge guides the synthesis of new derivatives with optimized interactions with their target. For instance, based on QSAR models, novel benzofuroxan derivatives have been designed and synthesized as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov

Benzofuran derivatives have emerged as potent inhibitors of various clinically relevant enzymes. nih.gov The investigation of these compounds provides valuable insights into enzyme function and offers pathways for developing new therapeutic agents for diseases like Alzheimer's and type 2 diabetes. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.gov Several studies have reported the synthesis of benzofuran derivatives that exhibit significant inhibitory activity against these enzymes. mdpi.comnih.gov For example, certain 2-arylbenzofuran derivatives have shown more potent BChE inhibitory activity than the standard drug galantamine. mdpi.com Molecular docking studies suggest these compounds interact with key residues in the active site of the enzyme, blocking its catalytic activity. nih.govmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin signaling, making it a validated target for treating type 2 diabetes and obesity. nih.govmdpi.com The benzofuran scaffold has been successfully utilized to develop PTP1B inhibitors. nih.gov Studies on 2-arylbenzofuran analogs have identified compounds with potent inhibitory activity, with IC50 values in the low micromolar range. mdpi.com Kinetic and molecular docking studies indicate that these compounds can act as non-competitive or mixed-type inhibitors, often binding to an allosteric site rather than the highly conserved catalytic site, which can lead to greater selectivity. mdpi.comnih.gov

| Compound Class | Target Enzyme | Key Findings / IC50 Values | Reference |

|---|---|---|---|

| 2-Arylbenzofuran derivatives | Butyrylcholinesterase (BChE) | Potent inhibition with IC50 values ranging from 2.5 to 32.8 µM. Cathafuran C showed the highest potency (Ki = 1.7 µM). | mdpi.com |

| Benzofuran-triazole hybrids | Acetylcholinesterase (AChE) | Compound 10d (bearing a 2,5-dimethoxyphenyl moiety) showed high potency with an IC50 of 0.55 µM. | nih.gov |

| Benzofuran-2-carboxamide derivatives | Butyrylcholinesterase (BChE) | Potent inhibitors with IC50 values in the range of 0.054–2.7 µM. | nih.gov |

| 2-Arylbenzofuran analogs (e.g., Mulberrofuran D2) | Protein Tyrosine Phosphatase 1B (PTP1B) | Strong inhibitory activity with IC50 values from 3.11 to 53.47 µM. Mulberrofuran D2 was the most active. | mdpi.com |

Beyond direct enzyme inhibition, trimethylbenzofuran derivatives can modulate complex cellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation and immune responses. oup.comclinicaleducation.org

IRFI-042, a vitamin E-like antioxidant derived from a benzofuran scaffold, has been identified as a potent inhibitor of NF-κB activation. oup.comnih.gov In the context of endotoxic shock, a condition driven by an excessive inflammatory response, IRFI-042 demonstrates significant protective effects. nih.govoup.com Its mechanism involves preventing the degradation of the inhibitory protein IκBα. oup.com Normally, pro-inflammatory signals lead to the breakdown of IκBα, which releases NF-κB to translocate into the nucleus and activate the transcription of inflammatory genes like TNF-α. nih.gov By stabilizing IκBα, IRFI-042 effectively traps NF-κB in the cytoplasm, thereby blocking the downstream inflammatory cascade. oup.comoup.com

| Condition | Parameter Measured | Effect of IRFI-042 Treatment | Reference |

|---|---|---|---|

| LPS-Induced Endotoxic Shock (in vivo) | Survival Rate (at 72h) | Increased from 0% to 80% | nih.govoup.com |

| Serum TNF-α | Significantly decreased | nih.govoup.com | |

| NF-κB binding activity in liver | Blunted the increase | oup.comoup.com | |

| IκBα protein levels in cytoplasm | Inhibited the loss | oup.comoup.com | |

| LPS-Stimulated Macrophages (in vitro) | NF-κB activation | Significantly inhibited | nih.gov |

Materials Science and Optoelectronic Device Development Using Benzofuran Derivatives

The conjugated π-system of the benzofuran ring endows its derivatives with interesting photophysical and electronic properties, making them attractive for applications in materials science. researchgate.net These compounds are being explored for the development of organic semiconductors, fluorescent dyes, and components for optoelectronic devices. researchgate.neteurekalert.org

The insertion of a furan (B31954) or benzofuran ring into a conjugated polymer backbone can enhance the material's rigidity and planarity, which facilitates electronic delocalization and improves charge carrier mobility. researchgate.net Benzothieno[3,2-b]benzofuran (BTBF) derivatives, which contain both benzofuran and benzothiophene motifs, have been identified as promising organic semiconductor materials. mdpi.com These compounds can exhibit high carrier mobility and strong emission properties. mdpi.com

Recent research has focused on incorporating benzofuran derivatives into solution-processed Organic Light-Emitting Diodes (OLEDs). For example, a series of adjustable benzo nih.govresearchgate.netthieno-S,S-dioxide-[3,2-b]benzofurans have been synthesized and used in non-doped OLEDs. These devices have shown promising performance, demonstrating the potential of the benzofuran scaffold in creating efficient light-emitting materials. acs.org

| Compound/Material | Application | Key Performance Metrics | Reference |

|---|---|---|---|

| Substituted Benzothieno-S,S-Dioxide-Benzofurans | Solution-processed, non-doped OLEDs | Luminance: 850 cd/m²; Turn-on voltage: 3.50 V | acs.org |

| BTBF-2Br/SWCNT Composite Film | Thermoelectric material | Power Factor (PF) up to 169.70 µW m⁻¹ K⁻² | mdpi.com |

Emerging Research Areas and Future Perspectives in Trimethylbenzofuran Chemistry

The chemistry of trimethylbenzofuran and related scaffolds continues to evolve, with several exciting research directions on the horizon. The development of novel, highly efficient synthetic methodologies remains a key focus, as this will enable the creation of more complex and highly functionalized benzofuran derivatives. eurekalert.orgrsc.org

Future research will likely concentrate on:

Multi-Target Drug Design: Building on the success of enzyme inhibitors, researchers are exploring benzofuran scaffolds to create "super drugs" that can modulate multiple targets involved in complex diseases like Alzheimer's. nih.gov This involves designing single molecules that can, for example, inhibit both cholinesterase and beta-amyloid aggregation. semanticscholar.org

Advanced Organic Materials: The potential of benzofuran derivatives in organic electronics is still being unlocked. eurekalert.org Future work will likely involve fine-tuning their electronic properties through targeted chemical modifications to create next-generation semiconductors, sensors, and fluorescent materials for advanced applications. researchgate.neteurekalert.org

Bioconjugation and Chemical Biology Tools: The development of benzofuran-based fluorescent probes and biocompatible materials for imaging and sensing applications within biological systems is an emerging area. Their stable core and tunable optical properties make them promising candidates for these roles.

Unexplored Reactivity and Synthetic Methodologies

While traditional methods for benzofuran synthesis are well-established, the efficient and regioselective construction of polysubstituted derivatives like 3,4,7-trimethylbenzofuran calls for more advanced and versatile synthetic strategies. The future of synthesizing such specific scaffolds lies in the development of novel catalytic systems and the exploration of currently underutilized reaction pathways.

A significant area of opportunity is the direct C-H functionalization of the benzofuran core. This modern synthetic approach allows for the introduction of substituents onto a pre-formed heterocyclic ring, avoiding the often lengthy and complex de novo synthesis of substituted precursors. nih.govacs.org Methodologies for the C-H arylation of benzofurans at the C2 position have been developed, some even proceeding at room temperature, which could be adapted to introduce further complexity to a trimethylated core. royalsocietypublishing.org The functionalization of the C3 position is generally more challenging, but directing-group strategies have been devised to achieve this transformation, opening a pathway to densely functionalized benzofuran derivatives. nih.gov

The cycloaddition reactivity of the benzofuran ring is another domain ripe for exploration. The furan moiety can participate in reactions like the Diels-Alder reaction, serving as either the diene or dienophile, to construct complex polycyclic architectures. researchgate.netchemistryviews.org Exploring the cycloaddition potential of the electron-rich, substituted furan ring within the this compound scaffold could lead to the discovery of novel molecular frameworks with unique three-dimensional structures and properties. Photoinduced electron transfer can also initiate [4+2] and [2+2] cycloadditions involving 2-vinylbenzofurans, providing access to diverse cycloadducts. thieme.de

Below is a table summarizing modern synthetic approaches applicable to the construction of substituted benzofuran scaffolds.

| Methodology | Catalyst / Reagents | Description | Typical Products |

| C-H Arylation | Palladium (Pd) catalysts, Aryl Halides | Direct coupling of an aryl group to a C-H bond on the benzofuran ring, often regioselective for the C2 position. royalsocietypublishing.org | C2-Arylbenzofurans |

| Oxidative Cyclization | Palladium (II) catalysts, Oxidant | Intramolecular cyclization of ortho-alkenylphenols to form the furan ring. nih.gov | 2-Substituted Benzofurans |

| Sonogashira Coupling & Cyclization | Pd and Copper (Cu) catalysts, o-Iodophenols, Alkynes | A tandem reaction where an alkyne is first coupled to an iodophenol, followed by an intramolecular cyclization to form the benzofuran. benthamdirect.com | 2,3-Disubstituted Benzofurans |

| benthamdirect.combenthamdirect.com-Sigmatropic Rearrangement | N-trifluoroacetylation of oxime ethers | A rearrangement reaction that triggers a cascade leading to the formation of the benzofuran ring system. benthamdirect.com | Substituted Benzofurans |

| Intramolecular Diels-Alder Reaction | Thermal or Lewis Acid Catalysis | Cycloaddition across the furan ring of a benzofuran tethered to a diene, used to build complex, fused ring systems. chemistryviews.org | Polycyclic Benzofuran Derivatives |

High-Throughput Screening and Combinatorial Library Synthesis for Functional Discovery

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets and displaying a wide range of pharmacological activities. royalsocietypublishing.orgnih.gov This makes derivatives of this compound ideal candidates for inclusion in large chemical libraries designed for functional discovery through High-Throughput Screening (HTS).

Combinatorial library synthesis is a strategy used to rapidly generate a large number of structurally related compounds. For benzofuran scaffolds, this involves using a common core structure and systematically introducing a variety of substituents at different positions. Techniques such as parallel synthesis, where reactions are run simultaneously in arrays of small vessels, are employed to build these libraries efficiently. thieme.de For example, a 121-member library of multi-substituted benzofurans was successfully created using solution-phase parallel synthesis, demonstrating the feasibility of this approach. thieme.de Diversity-oriented synthesis is another powerful strategy that uses common starting materials to generate compounds with high structural diversity, including variations in the core scaffold itself (e.g., benzofuran vs. 2,3-dihydrobenzofuran). nih.gov The use of polymer-supported reagents and microwave-assisted synthesis can further accelerate the creation of these libraries by simplifying purification and reducing reaction times. nih.govbenthamdirect.com

Once a library is synthesized, High-Throughput Screening (HTS) is used to rapidly test the biological activity of each compound. researchgate.netorganic-chemistry.org HTS utilizes automation, robotics, and miniaturized assays (typically in 96-, 384-, or 1536-well plates) to screen tens of thousands of compounds per day against a specific biological target, such as an enzyme or a cell line. organic-chemistry.org A notable success story involves the screening of a library of approximately 300,000 small molecules, which led to the identification of a novel class of benzofuran-based inhibitors of the Hepatitis C Virus (HCV). researchgate.net

The initial "hits" from an HTS campaign are then used to establish a Structure-Activity Relationship (SAR) . SAR studies investigate how changes in a molecule's structure affect its biological activity. researchgate.netchemistryviews.orgnih.gov Following the discovery of the anti-HCV benzofurans, a smaller, focused library of 45 related compounds was synthesized to comprehensively explore the SAR and optimize the scaffold for potency and selectivity. researchgate.net This iterative process of library synthesis, screening, and SAR analysis is a cornerstone of modern drug discovery and can be applied to trimethylbenzofuran scaffolds to uncover novel functions in areas such as oncology, neurodegenerative disease, and infectious disease. royalsocietypublishing.orgnih.govacs.orgresearchgate.net

The workflow for functional discovery using these techniques is summarized in the table below.

| Step | Technique | Description | Outcome |

| 1. Library Design | Diversity-Oriented Synthesis, Parallel Synthesis | Strategic planning and creation of a collection of structurally related benzofuran compounds. nih.govthieme.de | A chemical library with diverse substitutions. |

| 2. Library Synthesis | Automated or Microwave-Assisted Chemistry | Rapid, efficient chemical synthesis of the designed library compounds. benthamdirect.com | A physical collection of purified compounds. |

| 3. Screening | High-Throughput Screening (HTS) | Automated testing of the entire library against a biological target to measure activity. researchgate.netresearchgate.net | Identification of initial "hit" compounds. |

| 4. Hit Validation | Dose-Response Assays | Re-testing of "hit" compounds at various concentrations to confirm activity and determine potency (e.g., EC50 or IC50). | Confirmed and prioritized active compounds. |

| 5. SAR Analysis | Medicinal Chemistry | Synthesis of new analogs based on the "hit" structures to understand which molecular features are key for activity. researchgate.netchemistryviews.orgnih.gov | A lead compound with optimized properties. |

Sustainable Synthesis and Green Chemistry Innovations for Trimethylbenzofuran Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce environmental impact, improve safety, and enhance efficiency. The production of specialized scaffolds like this compound can benefit significantly from these innovations.

One key area of advancement is the use of alternative energy sources to drive reactions. Microwave irradiation and ultrasound assistance have emerged as powerful tools in organic synthesis. nih.govacs.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing the formation of side products. nih.gov Similarly, sonication (ultrasound) can enhance reaction rates and yields, providing an energy-efficient alternative to prolonged conventional heating. benthamdirect.com

The development and use of sustainable catalysts is another cornerstone of green benzofuran synthesis. While palladium is a highly effective catalyst, its cost and toxicity are drawbacks. Green approaches focus on using heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered by filtration and reused for multiple reaction cycles, thereby reducing metal waste. nih.govchemistryviews.org Research also explores the use of more earth-abundant and less toxic metal catalysts, such as those based on copper, nickel, or iron, as more environmentally compatible alternatives. nih.govthieme.de In some cases, catalyst-free methods have been developed, representing an ideal scenario from a green chemistry perspective. researchgate.net

Replacing volatile and hazardous organic solvents with greener alternatives is a critical goal. One innovative approach is the use of deep eutectic solvents (DES), which are mixtures of compounds that form a liquid at a lower temperature than either component individually. acs.orgnih.gov These solvents are often biodegradable, non-flammable, and have low toxicity, making them an eco-friendly medium for reactions like the one-pot synthesis of aminobenzofurans. acs.orgnih.gov Water is another ideal green solvent, and some benzofuran synthesis protocols have been successfully adapted to aqueous media. researchgate.net